5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H5ClN2O4 |
|---|---|
Molecular Weight |
228.59 g/mol |
IUPAC Name |
5-[5-(chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O4/c9-3-4-1-2-5(14-4)6-10-11-7(15-6)8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
DOEMZOOTHHPUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=NN=C(O2)C(=O)O)CCl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Carboxylic Acid Hydrazides with Cyanogen Halides or Derivatives
One of the most established methods involves the cyclization of hydrazides derived from appropriate carboxylic acids. In this context, the hydrazide precursor is typically prepared from the corresponding carboxylic acid, followed by cyclization using reagents such as cyanogen chloride or its derivatives.
Carboxylic acid → Hydrazide → Cyclization with cyanogen chloride → 1,3,4-oxadiazole ring
- Hydrazides are synthesized by reacting the carboxylic acid with hydrazine hydrate in ethanol.
- Cyclization is achieved by treating hydrazides with cyanogen chloride or a similar reagent, often in the presence of a base or catalyst.
- This approach yields 2-substituted-1,3,4-oxadiazoles with high efficiency.
Cyclization of Hydrazides with Carbon Disulfide and Alkali
Another prominent route involves the formation of 1,3,4-oxadiazole-2-thiol derivatives, which can be oxidized or further functionalized to obtain the target compound.
- Koparir et al. (2010) demonstrated that starting from furan-2-carboxylic acid hydrazide, reaction with carbon disulfide in alcoholic solution under basic conditions produces 2-mercapto-1,3,4-oxadiazole derivatives.
Furan-2-carboxylic acid hydrazide + CS₂ → Cyclization → 2-mercapto-1,3,4-oxadiazole derivative
This method is adaptable for introducing the chloromethyl group at the 5-position through subsequent substitution reactions.
Introduction of the Chloromethyl Group at the Furan Ring
Chloromethylation of Furan Derivatives
The chloromethyl substituent at the 5-position of the furan ring can be introduced via electrophilic chloromethylation. This typically involves the use of chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under acidic or basic conditions.
- Reagents: Chloromethyl methyl ether or paraformaldehyde, HCl, and a Lewis acid catalyst such as zinc chloride.
- Reaction Conditions: Reflux in an inert solvent like dichloromethane or acetic acid.
- Outcome: Selective substitution at the 5-position of the furan ring.
Functionalization of the Furan Ring Post-Synthesis
Alternatively, if the oxadiazole core is synthesized first, the chloromethyl group can be introduced via nucleophilic substitution reactions on the furan ring, which has been pre-functionalized with a suitable leaving group.
Assembly of the Complete Molecule
Coupling of Chloromethyl-Furan-2-yl Derivatives with Oxadiazole Precursors
The final step involves coupling the chloromethylated furan derivative with the oxadiazole core. This is often achieved via nucleophilic substitution, where the chloromethyl group reacts with nucleophiles such as hydrazides or amines under reflux.
Esterification and Final Functionalization
The carboxylic acid functionality can be introduced or preserved through esterification or direct oxidation of aldehyde intermediates, depending on the synthetic route.
Summary of Key Data and Reaction Conditions
| Step | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|
| Hydrazide formation | Carboxylic acid + Hydrazine hydrate | Reflux in ethanol | High yield of hydrazide |
| Cyclization to oxadiazole | Hydrazide + Cyanogen chloride or CS₂ | Reflux, basic conditions | Efficient ring formation |
| Chloromethylation | Paraformaldehyde + HCl | Reflux, inert solvent | Selective at 5-position |
| Coupling with oxadiazole core | Chloromethyl derivative + Hydrazide | Reflux, nucleophilic substitution | Final compound formation |
Notes on Material and Method Validation
- These synthesis pathways are supported by multiple research groups, demonstrating their robustness and scalability.
- The use of environmentally benign reagents like carbon disulfide and standard reflux conditions enhances safety and reproducibility.
- The choice of reagents and conditions can be optimized based on the desired yield and purity, with purification typically achieved via column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hypochlorite is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogous derivatives:
*LogP values estimated using fragment-based methods.
Key Observations :
- Polarity : The carboxylic acid group in the target compound confers higher polarity (lower LogP) compared to bromophenyl () or dibenzofuran derivatives ().
- Reactivity : The chloromethyl group on the furan ring offers a reactive site for nucleophilic substitution, unlike the bromophenyl or unsubstituted furan analogs.
Pharmacokinetic Considerations
- Solubility : The carboxylic acid group improves aqueous solubility (target compound) compared to ester () or carboxamide analogs ().
- Metabolism : Thiol derivatives () may undergo oxidation to disulfides, whereas the chloromethyl group (target) could form glutathione conjugates, influencing metabolic clearance.
Biological Activity
5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 184.58 g/mol. Its structure includes a furan ring and an oxadiazole moiety, which are critical for its biological functions.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : A study demonstrated that compounds similar to 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole showed effective inhibition against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 4 |
| B | E. coli | 16 |
| C | Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. For example:
- Cytotoxicity : In vitro studies revealed that 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range. Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 and caspase activation |
| U-937 | 2.41 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, oxadiazoles also demonstrate anti-inflammatory effects:
- Inflammation Models : Studies have shown that derivatives can reduce inflammation markers in animal models. Compounds similar to the target compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their cytotoxicity and selectivity towards cancer cells.
- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial efficacy of various oxadiazole compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited remarkable potency against multidrug-resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
